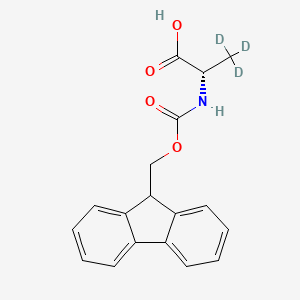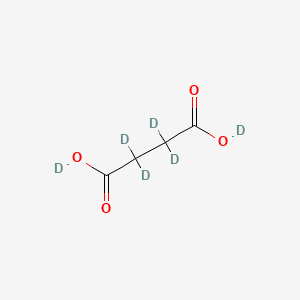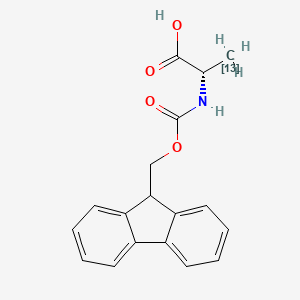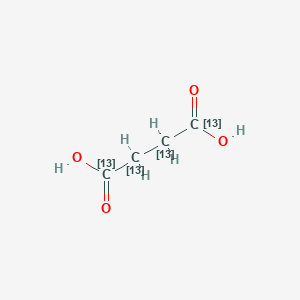
2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the features of both the pyrrolidine ring and the substituted phenyl group. The presence of the methoxy groups may influence the electron distribution and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Modulatory Effects on Postharvest Physiology in Fruits
Research highlights the significant role of polyamines, natural compounds involved in growth and developmental processes in plants, in extending the shelf life of fruits. These compounds, including putrescine (PUT), spermine (SPE), and spermidine (SPD), are applied exogenously to fruits to enhance their shelf life by modulating the antioxidant system and improving internal and external quality attributes. The application of these compounds during the postharvest phase has shown to reduce respiration rates, ethylene release, and enhance firmness and quality attributes in fruits, making them environment-friendly and biodegradable options for extending fruit shelf life without negative environmental effects (Sharma et al., 2017).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon called "pseudorotation." Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity, with research focusing on synthetic strategies for ring construction and functionalization. The stereochemistry of pyrrolidine compounds is particularly noteworthy, as different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates (Li Petri et al., 2021).
Wirkmechanismus
Target of Action
It is structurally similar to bevantolol , which is a beta-1 adrenoceptor antagonist . Beta-1 adrenoceptors are primarily found in the heart and kidneys and play a crucial role in the regulation of heart rate, contractility, and renin release .
Mode of Action
As an antagonist, 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine would likely bind to its target receptors and inhibit their normal function. In the case of beta-1 adrenoceptors, this would result in a decrease in heart rate and contractility, as well as a reduction in renin release .
Biochemical Pathways
Bevantolol has both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .
Result of Action
As a potential beta-1 adrenoceptor antagonist, it could decrease heart rate and contractility, and reduce renin release .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZFTUTVPPVGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243835 |
Source


|
| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
CAS RN |
889939-58-6 |
Source


|
| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


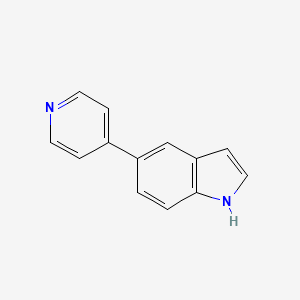



![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)

